(E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is an organic compound characterized by the presence of a furan ring, a methoxytetrahydrothiopyran moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 4-methoxytetrahydro-2H-thiopyran, and acryloyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide would involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while being easy to remove.
Temperature and Pressure: Control of temperature and pressure to favor the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Potential monomer for the synthesis of functional polymers.
Mechanism of Action
The mechanism by which (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and acrylamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-methylacrylamide: Similar structure but lacks the methoxytetrahydrothiopyran moiety.
(E)-3-(furan-2-yl)-N-((4-hydroxy-2H-thiopyran-4-yl)methyl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Structural Features: The presence of the methoxytetrahydrothiopyran moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Reactivity: The combination of functional groups allows for a diverse range of chemical reactions and applications.
This detailed overview provides a comprehensive understanding of (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide, highlighting its synthesis, reactions, applications, and unique features
Biological Activity
(E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is a synthetic organic compound characterized by a unique combination of a furan ring, a tetrahydrothiopyran moiety, and an acrylamide functional group. This structural diversity suggests potential biological activities that merit detailed investigation.
Structural Overview
The compound can be broken down into its key structural components:
- Furan Ring : Known for its potential antibacterial, antifungal, and anticancer properties.
- Tetrahydrothiopyran Moiety : This component has been associated with various biological activities, including anticonvulsant and antitumor effects.
- Acrylamide Group : Recognized for its versatile reactivity in organic synthesis and potential applications in drug delivery systems.
Anticancer Properties
Research has indicated that compounds with similar structural features may exhibit significant anticancer activity. For example, studies on related thiopyran derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The presence of the acrylamide group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Antimicrobial Activity
Furan derivatives have been widely studied for their antimicrobial properties. While specific studies on this compound are lacking, the structural similarities to known antimicrobial agents suggest that this compound could potentially exhibit antibacterial and antifungal activities.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Tubulin Polymerization : Compounds that target tubulin dynamics can arrest cancer cells in the G(2)/M phase of the cell cycle, leading to increased apoptosis .
- Interaction with Cellular Targets : The unique combination of functional groups may allow for distinct interactions with proteins involved in cell signaling and proliferation.
Synthesis and Accessibility
The synthesis of this compound can be achieved through several methodologies, allowing for variations that may enhance biological activity. This synthetic accessibility is crucial for further exploration of its pharmacological potential.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-methoxythian-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-14(6-9-19-10-7-14)11-15-13(16)5-4-12-3-2-8-18-12/h2-5,8H,6-7,9-11H2,1H3,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREOFHUULJYMFM-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSCC1)CNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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